Dialuminium barium tetraoxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

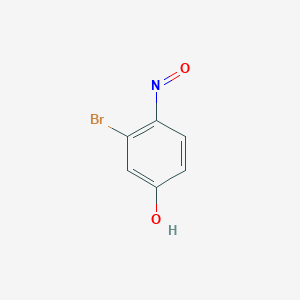

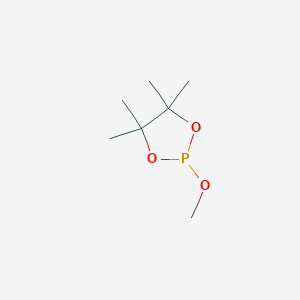

Synthesis of compounds involving barium and aluminium often requires specific conditions and precursors. For instance, barium granules reacting in tetrahydrofuran with phenol or t-butyl alcohol can yield phenoxide and t-butoxide aggregates with novel structural features, including a square-based pyramidal core supported by µ3 and µ2 ligands (Caulton et al., 1990). Additionally, a dialuminium-substituted silicotungstate was synthesized by reacting the potassium salt of γ-SiW(10)O(36) with Al(NO(3))(3) in an acidic medium, illustrating a method to incorporate aluminium into complex structures (Kikukawa et al., 2008).

Molecular Structure Analysis

The molecular structure of barium and aluminium compounds reveals significant diversity. For example, a tetranuclear oxo–aryloxide cluster of barium, synthesized from reactions involving barium and aryloxide precursors, crystallizes as a tetrahedron of barium atoms encapsulating a single oxo ligand, coordinated by aryloxide groups (Tesh & Hanusa, 1991). This structural motif demonstrates the complex geometries achievable with barium and aluminium.

Chemical Reactions and Properties

Chemical reactions involving barium, aluminium, and oxygen-rich compounds can lead to diverse outcomes based on the reactants and conditions. The synthesis of barium aluminoborate revealed structures containing AlO4 tetrahedra, AlO5 trigonal bipyramids, and BO3 triangles, showing the intricate network formations possible with these elements (Chen et al., 2012).

Physical Properties Analysis

The physical properties, such as crystal structure and phase behavior, of barium and aluminium compounds are critical for understanding their potential applications. The study on nonstoichiometric barium and strontium peroxides, prepared by high-pressure–high-temperature synthesis, provided insights into their crystallographic structures and indicated the presence of nonstoichiometric compounds with peroxide deficiency (Königstein, 1999).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are vital for the application of barium and aluminium compounds. For instance, barium aryloxide derivatives have shown diverse reactivity towards protonolytic reagents, highlighting the chemical versatility of barium in different compounds (Anulewicz-Ostrowska et al., 2000).

科学的研究の応用

Dialuminium barium tetraoxide, also known as Barium aluminate, is a compound that has been registered for use in the European Chemicals Agency (ECHA) . It’s part of a reaction mass that also includes aluminium oxide, cerium dioxide, dialuminium magnesium tetraoxide, and dialuminium strontium tetraoxide .

While specific applications were not detailed in the search results, it’s worth noting that compounds similar to Dialuminium barium tetraoxide, such as barium diboron tetraoxide, have been used in coatings and paints .

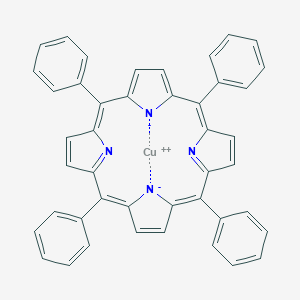

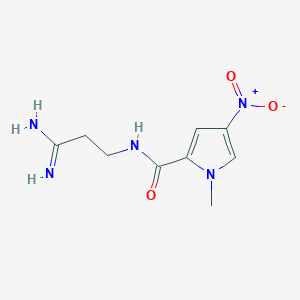

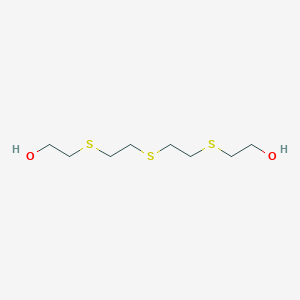

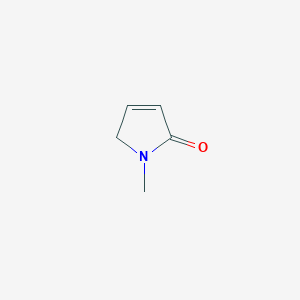

In terms of scientific research applications, one study mentioned the use of Barium oxide (BaO), a component of Dialuminium barium tetraoxide, in the creation of thin films via Atomic Layer Deposition (ALD) . This process is significant in fields like materials science and engineering, particularly in the miniaturization of devices . The study used a novel pyrrole based Ba precursor and water as the co-reactant, achieving a growth per cycle (GPC) constant at 0.45 Å with excellent self-terminating behavior .

-

Getter for Vacuum Tubes

- In the electronics industry, barium, a component of Dialuminium barium tetraoxide, is used as a “getter,” or unwanted gas remover, for vacuum tubes .

- The getter is usually a metallic substance that combines with and removes trace gases from vacuum tubes .

- The process involves heating the getter to a high temperature, causing it to release a vapor that reacts with the unwanted gases and forms stable compounds, effectively removing the gases from the tube .

-

Additive to Steel and Cast Iron

-

Alloying Element

-

Getter for Vacuum Tubes

- In the electronics industry, barium, a component of Dialuminium barium tetraoxide, is used as a “getter,” or unwanted gas remover, for vacuum tubes .

- The getter is usually a metallic substance that combines with and removes trace gases from vacuum tubes .

- The process involves heating the getter to a high temperature, causing it to release a vapor that reacts with the unwanted gases and forms stable compounds, effectively removing the gases from the tube .

-

Additive to Steel and Cast Iron

-

Alloying Element

特性

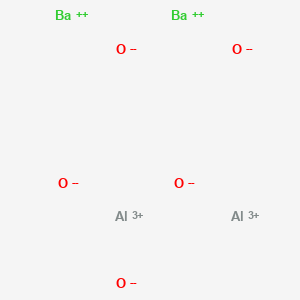

IUPAC Name |

dialuminum;barium(2+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.2Ba.5O/q2*+3;2*+2;5*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHSDLARTQXPRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ba+2].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2Ba2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dialuminium barium tetraoxide | |

CAS RN |

12004-04-5 |

Source

|

| Record name | Aluminum barium oxide (Al2BaO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012004045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dialuminium barium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)